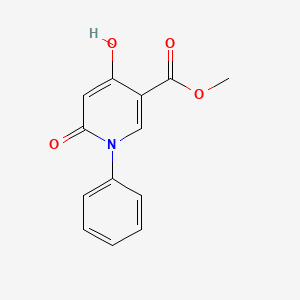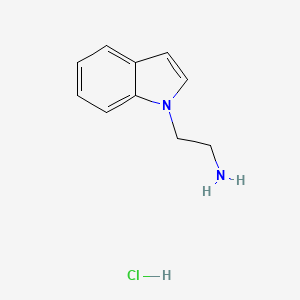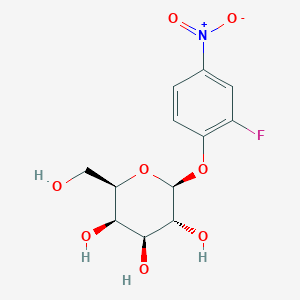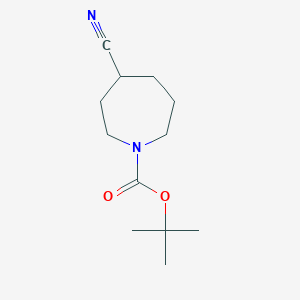![molecular formula C10H10N2O2 B1445476 Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1251761-36-0](/img/structure/B1445476.png)
Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate
Overview
Description
Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is known for its diverse biological activities and is used in various scientific research applications. It has a molecular weight of 190.2 and is often used in the synthesis of bioactive molecules .
Preparation Methods
The synthesis of ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate can be achieved through several methods. One common method involves the transition-metal-free strategy, which includes the following steps :
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to reach the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.
Chemical Reactions Analysis
Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate undergoes various chemical reactions, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Common reagents used in these reactions include acyl (bromo)acetylenes, propargylamine, and cesium carbonate. The major products formed from these reactions are pyrrolo[1,2-a]pyrazine derivatives, which exhibit significant biological activities such as antimicrobial, antifungal, and antiviral properties .
Scientific Research Applications
Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is widely used in scientific research due to its diverse biological activities. It has been employed in the development of pharmaceuticals, organic materials, and natural products . This compound has shown potential in various fields, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the production of bioactive materials.
Mechanism of Action
The exact mechanism of action of ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, leading to its diverse biological activities . The compound’s structure allows it to engage in multiple types of chemical reactions, contributing to its effectiveness in different applications.
Comparison with Similar Compounds
Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is part of the pyrrolopyrazine family, which includes compounds with similar structures but varying biological activities. Some similar compounds include:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrolo[1,2-a]pyrazine derivatives: These exhibit more antibacterial, antifungal, and antiviral activities.
This compound stands out due to its unique combination of biological activities and its versatility in scientific research applications.
Properties
IUPAC Name |
ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBCJVZIOWQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN2C1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)
![2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B1445407.png)

![3,8-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445410.png)




